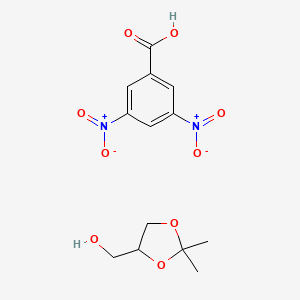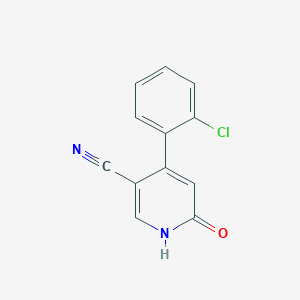
2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol is a compound that belongs to the class of 1,4-dihydropyridines. These compounds are known for their significant biological and pharmaceutical properties. The 1,4-dihydropyridine scaffold is a prominent structure in many drugs, including calcium channel blockers used to treat hypertension . The presence of the ethene-1,1-diol moiety adds unique chemical properties to this compound, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol typically involves multicomponent reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia . The reaction is usually carried out in ethanol under reflux conditions. The use of various catalysts and reaction systems has been explored to improve the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of 1,4-dihydropyridines, including this compound, often employs green synthetic methodologies. These methods aim to reduce the environmental impact by using less hazardous reagents and solvents . One-pot multicomponent reactions are favored in industrial settings due to their simplicity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the ethene-1,1-diol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted products depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol involves its interaction with various molecular targets. The 1,4-dihydropyridine moiety is known to interact with calcium channels, inhibiting calcium influx into cells. This action is particularly relevant in the context of cardiovascular drugs, where it helps to lower blood pressure . The ethene-1,1-diol moiety may also contribute to the compound’s antioxidant properties by scavenging free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar 1,4-dihydropyridine structure.
Amlodipine: Another calcium channel blocker used to treat hypertension.
2-(1,2-Dihydropyridin-2-yl)ethene-1,1-diol: A compound with a similar structure but different regioisomerism.
Uniqueness
2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol is unique due to the presence of the ethene-1,1-diol moiety, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various fields .
Eigenschaften
CAS-Nummer |
830327-04-3 |
|---|---|
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
2-(1,4-dihydropyridin-4-yl)ethene-1,1-diol |
InChI |
InChI=1S/C7H9NO2/c9-7(10)5-6-1-3-8-4-2-6/h1-6,8-10H |
InChI-Schlüssel |
AWMCUKYQLWMHNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC=CC1C=C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide](/img/structure/B14206451.png)

![N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14206470.png)

![5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine](/img/structure/B14206473.png)

![1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene](/img/structure/B14206501.png)



![3-(Thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine](/img/structure/B14206526.png)
![2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14206538.png)
![2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane](/img/structure/B14206545.png)
